molecular formula C14H24N2O6 B14804224 rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate

rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate

Katalognummer: B14804224
Molekulargewicht: 316.35 g/mol
InChI-Schlüssel: UYFMUKXGRKDHGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate: is a complex organic compound with significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate involves several steps. One common method includes the stereoselective preparation of diastereomerically pure intermediates, such as (3aR,4S,6aS) 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one . This intermediate is then subjected to further reactions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization and epimerization steps to achieve the desired stereochemistry .

Analyse Chemischer Reaktionen

Types of Reactions: rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to various biological effects .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .

Wirkmechanismus

The mechanism of action of rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate is unique due to its specific stereochemistry and structural features.

Eigenschaften

Molekularformel

C14H24N2O6

Molekulargewicht

316.35 g/mol

IUPAC-Name

3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole;oxalic acid

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-3-7-5-2-4-8-6(1)5;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)

InChI-Schlüssel

UYFMUKXGRKDHGY-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2C1OCC2.C1CNC2C1OCC2.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.